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molecular formula C16H18N4O2 B1606385 2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 211750-50-4

2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No. B1606385
M. Wt: 298.34 g/mol
InChI Key: LSDLBGOYTYAGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105510B2

Procedure details

A stream of ozonized oxygen was bubbled through a cold (−78° C.) solution of 5,11-dihydro-11-ethyl-5-methyl-8-(2-propenyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one 1g (22.19 g, 75.4 mmol) in CH2Cl2 (150 mL) and MeOH (150 mL) for 2.5 h. A stream of N2 was next bubbled through the solution for 15 min and then solid NaBH4 (4.99 g, 132 mmol) was added to the solution. The reaction mixture was allowed to warm to room temperature. After 1 h, aqueous saturated NH4Cl (200 mL) was added and the mixture was stirred at room temperature for 2 h. The organic solvents were removed under reduced pressure. Water (300 mL) and CHCl3 (300 mL) were added to the residue. The phases were separated and the aqueous layer was extracted with CHCl3 (3×300 mL). The combined organic layers were dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc/CHCl3, 4/1) to give compound 1 h (16.1 g, 72% yield) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,11-dihydro-11-ethyl-5-methyl-8-(2-propenyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Quantity
22.19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.99 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=O.[CH2:3]([N:5]1[C:11]2[N:12]=[CH:13][C:14]([CH2:16][CH:17]=C)=[CH:15][C:10]=2[C:9](=[O:19])[N:8]([CH3:20])[C:7]2[CH:21]=[CH:22][CH:23]=[N:24][C:6]1=2)[CH3:4].[BH4-].[Na+].[NH4+].[Cl-]>C(Cl)Cl.CO>[CH2:3]([N:5]1[C:11]2[N:12]=[CH:13][C:14]([CH2:16][CH2:17][OH:1])=[CH:15][C:10]=2[C:9](=[O:19])[N:8]([CH3:20])[C:7]2[CH:21]=[CH:22][CH:23]=[N:24][C:6]1=2)[CH3:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
5,11-dihydro-11-ethyl-5-methyl-8-(2-propenyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Quantity
22.19 g
Type
reactant
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CC=C)=O)C)C=CC=N2
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.99 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stream of N2 was next bubbled through the solution for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (300 mL) and CHCl3 (300 mL) were added to the residue
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc/CHCl3, 4/1)
CUSTOM
Type
CUSTOM
Details
to give compound 1 h (16.1 g, 72% yield) as a white solid
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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